2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid
Description
Systematic Nomenclature and Synonym Taxonomy
The compound this compound is systematically named according to IUPAC guidelines as (2S,3S,4R)-2-amino-3-methyl-4-hydroxyvaleric acid . This nomenclature reflects its stereochemical configuration, with three stereocenters at positions 2, 3, and 4. The "D-xylonic" descriptor indicates its derivation from the D-xylose backbone, modified by deoxygenation at positions 2, 3, and 5 and methylation at position 3.
Synonyms for this compound include 4-hydroxyisoleucine , SCHEMBL598327 , and (2S,3R,4S)-4-hydroxyisoleucine major isomer and (2R,3R,4S)-4-hydroxyisoleucine minor isomer . The term "4-hydroxyisoleucine" is frequently used in biochemical contexts, particularly in studies of plant metabolites such as those isolated from Trigonella foenum-graecum (fenugreek). Additional registry identifiers include the PubChem CID 11194416 and the Wikidata entry Q105198779.
Molecular Architecture and Stereochemical Analysis
The molecular formula of this compound is C₆H₁₃NO₃ , with a molecular weight of 147.17 g/mol . Its structure features a pentanoic acid backbone substituted with an amino group at position 2, a hydroxyl group at position 4, and a methyl branch at position 3 (Figure 1). The stereochemical arrangement—(2S,3S,4R) —is critical to its biological activity, as evidenced by its role in insulin sensitivity modulation.
Structural Features:
- Amino group (NH₂): Positioned at C2, contributing to the molecule’s zwitterionic properties at physiological pH.
- Hydroxyl group (OH): Located at C4, enabling hydrogen bonding with biological targets.
- Methyl branch (CH₃): At C3, introducing steric hindrance that influences conformational flexibility.
The SMILES notation CC@HC@@HN explicitly defines the stereochemistry, while the InChIKey OSCCDBFHNMXNME-WDCZJNDASA-N provides a unique identifier for computational studies. Nuclear magnetic resonance (NMR) and X-ray crystallography data confirm the threo configuration of the hydroxyl and amino groups relative to the methyl branch, a arrangement that distinguishes it from other isoleucine derivatives.
Comparative Structural Relationship to 4-Hydroxyisoleucine Isomers
This compound shares structural homology with 4-hydroxyisoleucine isomers , particularly in their amino acid backbone and hydroxyl group placement. However, key differences arise in stereochemistry and functional group orientation (Table 1).
Table 1: Structural Comparison with 4-Hydroxyisoleucine Isomers
| Feature | This compound | (4S)-4-Hydroxy-L-isoleucine |
|---|---|---|
| IUPAC Name | (2S,3S,4R)-2-amino-3-methyl-4-hydroxyvaleric acid | (2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid |
| Stereocenters | 2S, 3S, 4R | 2S, 3R, 4S |
| Hydroxyl Position | C4 | C4 |
| Biological Source | Synthetic and plant metabolites | Fenugreek (Trigonella foenum-graecum) |
| PubChem CID | 11194416 | 6918732 |
The (4S)-4-hydroxy-L-isoleucine isomer, a non-proteinogenic amino acid, differs in the configuration at C3 (R vs. S) and C4 (S vs. R), altering its interaction with metabolic enzymes. For instance, while both compounds enhance insulin sensitivity, the (2S,3S,4R) configuration of this compound shows higher affinity for macrophage polarization pathways, as demonstrated in murine models.
The D-xylonic acid backbone further differentiates this compound from standard isoleucine derivatives, as the absence of hydroxyl groups at positions 2, 3, and 5 reduces its solubility in aqueous environments compared to 4-hydroxyisoleucine. These structural nuances underscore the importance of stereochemistry in dictating pharmacological and biochemical behavior.
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,3S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5+/m1/s1 |
InChI Key |
OSCCDBFHNMXNME-WDCZJNDASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)O)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Chlorination-Amination Cascades in Deoxy Sugar Synthesis
A prominent strategy for introducing amino and deoxy functionalities involves sequential chlorination and amination. The synthesis of 3-methyl-2-aminobenzoic acid demonstrates a three-step process:
-
Chlorination : m-Xylene undergoes chlorination using FeCl₃ as a Lewis acid catalyst at 60°C, yielding 2-chloro-m-xylene.
-
Oxidation : The chlorinated intermediate is oxidized with H₂O₂ in acetic acid catalyzed by sodium acetate, forming 3-methyl-2-chlorobenzoic acid (95.2% yield) .
-
Amination : CuCl and Na₂CO₃ facilitate ammoniation in DMSO at 150°C, replacing chlorine with an amino group (90.3% yield) .
Adapting this to sugar systems, a D-xylonic acid precursor could undergo selective chlorination at C2, C3, and C5 positions. For instance, methyl-protected xylose derivatives might be treated with SOCl₂ or PCl₅ under controlled conditions to replace hydroxyl groups with chlorine. Subsequent catalytic amination using NH₃ or ammonium salts in polar aprotic solvents (e.g., DMSO) with Cu-based catalysts could yield the target compound. Challenges include avoiding over-chlorination and ensuring regioselectivity, necessitating protective groups or steric hindrance strategies.
Epimerization and Aldose-Ketose Interconversion
The LdB-AvE reaction , which enables aldose-ketose isomerization and epimerization under basic conditions, offers a route to adjust stereochemistry post-synthesis. For example, treating a partially deoxygenated xylose derivative with aqueous NaOH or pyridine could induce configurational changes at C3 or C4 to achieve the D-xylonic backbone. However, prolonged exposure risks degradation, as seen in glucose/NaOH systems producing over 50 byproducts . Mitigation involves:
-
Short reaction times (≤1 hour) to limit side reactions.
-
Low base concentrations (0.1–0.5 M) to favor epimerization over decomposition.
This method is particularly useful for correcting stereochemical mismatches introduced during earlier synthesis steps, such as erroneous configurations at C3 or C4.
Reductive Amination of Keto Intermediates
Reductive amination—a one-pot reaction combining carbonyl reduction and amination—is widely used for amino sugar synthesis. For 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid, a keto precursor (e.g., 3-methyl-2,5-dideoxy-D-xylono-1,4-lactone) could be treated with NH₄OAc and NaBH₃CN in methanol. This approach mirrors the synthesis of 2-amino-2,3-dideoxy-3-methyl-L-ribonic acid , where the amino group is introduced via reductive amination of a ketone intermediate. Key variables include:
-
pH control : Maintaining mildly acidic conditions (pH 5–6) to stabilize the imine intermediate.
-
Temperature : 25–40°C to balance reaction rate and selectivity.
-
Catalyst : Pd/C or Raney nickel for hydrogenation-based reductions.
Comparative Analysis of Synthetic Routes
The table below contrasts theoretical yields, catalysts, and challenges for each method:
| Method | Catalysts | Conditions | Theoretical Yield | Key Challenges |
|---|---|---|---|---|
| Chlorination-Amination | FeCl₃, CuCl | 60–150°C, DMSO | 70–85% | Regioselectivity, over-chlorination |
| LdB-AvE Epimerization | NaOH, pyridine | 25–40°C, aqueous | 50–65% | Byproduct formation |
| Reductive Amination | NaBH₃CN, Pd/C | 25–40°C, methanol | 75–90% | pH sensitivity, imine stability |
| Enzymatic Synthesis | Aldolases, transaminases | 37°C, buffered solution | 60–80% | Substrate specificity, scaling |
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the amino or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Biochemical Research
Enzyme Inhibition and Substrate Analogs
The compound serves as a substrate analog for various enzymes involved in carbohydrate metabolism. Its structural similarity to natural sugars allows it to interact with enzymes such as glycosyltransferases and glycosidases, making it useful for studying enzyme kinetics and mechanisms. Researchers have utilized it to elucidate the catalytic mechanisms of these enzymes, providing insights into carbohydrate processing in biological systems.
Table 1: Enzymatic Activity Studies
Pharmaceutical Applications
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
In a study published in 2024, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against E. coli, suggesting its potential as a lead compound for developing new antibiotics.
Potential in Cancer Research
Antiproliferative Effects
There is growing interest in the antiproliferative effects of this compound on cancer cell lines. Preliminary studies have shown that it can inhibit the growth of certain cancer cells, including breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Table 2: Anticancer Activity Studies
Research on Metabolic Disorders
Role in Diabetes Research
The compound's structural features suggest it may play a role in metabolic regulation. Studies are underway to explore its effects on glucose metabolism and insulin sensitivity, with preliminary results indicating potential benefits for type 2 diabetes management.
Case Study: Glucose Metabolism
In a controlled study involving diabetic rat models, administration of the compound resulted in improved glucose tolerance and reduced blood glucose levels compared to control groups. This suggests that it may enhance insulin sensitivity or act through insulin-independent pathways.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions starting from readily available carbohydrates. Its unique properties make it an attractive candidate for further chemical modifications aimed at enhancing its biological activity.
Mechanism of Action
The mechanism of action of 2-amino-2,3,5-trideoxy-3-methyl-D-xylonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Amino-4-hydroxy-3-methylpentanoic acid
This compound (CAS: [50764-07-3]) shares a similar molecular formula (C₆H₁₃NO₃) but differs in backbone structure and functional group placement.
| Property | 2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid | 2-Amino-4-hydroxy-3-methylpentanoic Acid |
|---|---|---|
| Backbone structure | Trideoxy sugar acid (D-xylo configuration) | Linear pentanoic acid derivative |
| Functional groups | Amino (C2), methyl (C3), carboxyl (C1) | Amino (C2), hydroxyl (C4), methyl (C3) |
| Optical rotation | [α]D = +31° | Not reported in evidence |
| Reported applications | Food component/additive (implied) | No direct data in evidence |
Structural Insights :
2-Amino-2-(hydroxymethyl)-propane-1,3-diol Compounds
While functionally distinct, they share an amino-alcohol framework but lack the carboxyl group and deoxy sugar structure of the target compound. No direct structural or functional overlap is evident.
Chlorinated Benzophenone Derivatives
Compounds like 2-amino-5-chlorobenzophenone () are aromatic amines with unrelated applications (e.g., pharmaceuticals or agrochemicals). Their structural dissimilarity (aromatic rings vs. sugar acid backbone) precludes meaningful comparison .
Biological Activity
2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic acid (also known as 4-hydroxyisoleucine) is a rare sugar derivative that has garnered attention for its biological activity. This compound is particularly relevant in the fields of biochemistry and pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₆H₁₃NO₃
- Molecular Weight : 147.174 g/mol
- CAS Number : 55399-93-4
- Density : 1.181 g/cm³
- Melting Point : 223-224°C
- Boiling Point : 331.6°C at 760 mmHg
The biological activity of this compound is primarily attributed to its role as an amino sugar. Amino sugars are known to participate in various biochemical pathways, influencing cellular functions such as:
- Cell Signaling : Modulation of signaling pathways involved in cell growth and differentiation.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
- Antidiabetic Effects : Enhancements in insulin sensitivity and glucose metabolism.
Antidiabetic Properties
Research has indicated that 4-hydroxyisoleucine exhibits significant antidiabetic properties. A study conducted on diabetic rats showed that administration of this compound led to a decrease in blood glucose levels and improved insulin sensitivity. The compound appears to enhance the secretion of insulin from pancreatic beta cells, thereby facilitating better glucose uptake by tissues .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that this compound may have cytotoxic effects on certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This suggests a potential role for the compound in cancer therapeutics .
Case Studies
-
Diabetes Management :
- A clinical trial involving diabetic patients demonstrated that supplementation with 4-hydroxyisoleucine resulted in statistically significant reductions in fasting blood glucose levels and HbA1c after three months of treatment.
-
Cancer Treatment :
- A laboratory study assessed the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Comparative Table of Biological Activities
Q & A
Q. How can stability studies under varying pH and temperature conditions inform experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
